Amino-modifier-C 6-DC cep

Description

Historical Context and Evolution of Nucleoside Modification Strategies in Nucleic Acid Chemistry

The journey to chemically synthesize and modify nucleic acids has been a long and intricate one, deeply interwoven with the rise of molecular biology itself. Following the landmark elucidation of the DNA double helix structure in 1953, chemists were naturally driven to synthetically replicate these essential macromolecules. trilinkbiotech.com The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, a process that, while functional, was slow and complex. trilinkbiotech.com

Early efforts in the 1950s and 1960s were dominated by solution-phase approaches like the phosphodiester and H-phosphonate methods. trilinkbiotech.combiotage.co.jpwikipedia.org These initial strategies were plagued by challenges, including the formation of branched oligonucleotides and slow reaction times. wikipedia.org A significant breakthrough came in the late 1960s with the development of the phosphotriester method, notably advanced by the laboratory of Robert Letsinger. trilinkbiotech.comwikipedia.org This approach protected the phosphate (B84403) group, preventing unwanted branching and dramatically shortening synthesis times. wikipedia.org

The true revolution in oligonucleotide synthesis, however, was the advent of solid-phase synthesis, a concept pioneered by Bruce Merrifield for peptide synthesis in the 1960s. biotage.co.jp Letsinger's group was instrumental in adapting this technology for oligonucleotides, attaching the initial nucleoside to an insoluble polymer resin. biotage.co.jpnih.gov This innovation simplified the purification process, as excess reagents could be simply washed away after each coupling step. biotage.co.jp

The final piece of the modern synthesis puzzle was the development of phosphoramidite (B1245037) chemistry in the early 1980s by Marvin Caruthers. biotage.co.jp This method, combining the benefits of solid-phase support with highly reactive phosphoramidite building blocks, became the gold standard. biotage.co.jpwikipedia.org It enabled the automation of oligonucleotide synthesis, making custom DNA and RNA fragments rapidly and inexpensively accessible to laboratories worldwide and paving the way for the routine incorporation of modified nucleosides. trilinkbiotech.comwikipedia.org Concurrently, researchers discovered a vast array of naturally occurring modified nucleosides in cellular RNA, which play crucial roles in stabilizing RNA structures and fine-tuning biological processes like protein synthesis. researchgate.netresearchgate.net This natural diversity inspired chemists to create synthetic analogues to probe biological function and develop novel therapeutics, such as the nucleoside-modified mRNA used in vaccines. nih.govwikipedia.org

Fundamental Principles of Amine-Based Derivatization for Oligonucleotide Functionalization

Among the most versatile and widely used modifications in nucleic acid chemistry is the introduction of a primary amine. This functional group serves as a chemical handle, allowing for the covalent attachment of a vast array of molecules to the oligonucleotide after its synthesis is complete. idtdna.combiosearchtech.com This process, known as post-synthesis conjugation or labeling, is essential when the desired molecule (e.g., a fluorescent dye, a quencher, biotin (B1667282), or a protein) is either unavailable as a phosphoramidite building block or is unstable under the chemical conditions of automated DNA/RNA synthesis and deprotection. biosearchtech.com

The fundamental principle involves incorporating a nucleoside that has been modified to carry a primary amine. This is typically achieved using a specialized phosphoramidite reagent during standard solid-phase synthesis. glenresearch.comcambio.co.uk The amine group itself must be temporarily protected to prevent it from reacting during the synthesis cycles. A common protecting group for this purpose is trifluoroacetyl (TFA), which is stable during synthesis but is easily removed during the final cleavage and deprotection step, typically with ammonium (B1175870) hydroxide (B78521) or a methylamine (B109427) mixture (AMA). glenresearch.comcambio.co.ukbiosearchtech.com

A key design feature of these amino-modifiers is the inclusion of a spacer arm, a flexible chain of atoms that separates the reactive amine from the rigid nucleic acid backbone. idtdna.comglenresearch.com These spacers, such as the common C6 (six-carbon) linker, reduce steric hindrance and allow the attached molecule to interact more freely with its environment or binding partners without disrupting the oligonucleotide's structure. biosearchtech.com

Once the oligonucleotide is synthesized and the amine is deprotected, it can be reacted with a variety of amine-reactive chemical groups. The most common reaction is with N-hydroxysuccinimide (NHS) esters, which efficiently form a stable amide bond with the primary amine. biosearchtech.comnih.gov This robust and specific chemistry allows researchers to precisely place a functional molecule at a designated 5'-end, 3'-end, or an internal position within a nucleic acid sequence. idtdna.comnih.gov

Overview of Amino-modifier-C6-DC cep as a Versatile Reagent for Site-Specific Oligonucleotide Functionalization

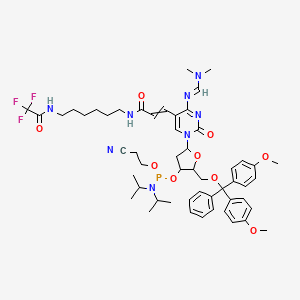

Amino-modifier-C6-DC cep is a specialized phosphoramidite reagent designed for the site-specific introduction of a primary amine into a synthetic oligonucleotide. biosearchtech.comshigematsu-bio.com Its chemical structure is based on a 2'-deoxycytidine (B1670253) (dC) nucleoside, allowing it to be seamlessly incorporated into a growing DNA chain in place of a standard dC residue during automated solid-phase synthesis. glenresearch.comshigematsu-bio.com

The "C6" designation indicates that the primary amine is attached to the C5 position of the cytidine (B196190) base via a six-carbon aliphatic spacer arm. glenresearch.com This linker ensures that after synthesis and deprotection, the reactive amine is positioned at an optimal distance from the oligonucleotide backbone—a total of 10 atoms—which facilitates subsequent conjugation reactions without significantly perturbing the DNA duplex. biosearchtech.com The "cep" in its name stands for cyanoethyl phosphoramidite, the reactive group that enables its coupling to the growing oligonucleotide chain during synthesis. cambio.co.uk

The primary amine on the modifier is protected with a trifluoroacetyl (TFA) group. glenresearch.comcambio.co.uk This protecting group is crucial as it is inert during the oligonucleotide synthesis cycle but is efficiently cleaved during the final standard deprotection step, revealing the reactive primary amine. cambio.co.uk To avoid minor side reactions that can cap the amine, synthesis using acetyl-protected dC and deprotection with AMA (a mixture of ammonium hydroxide and methylamine) is often recommended. glenresearch.comcambio.co.uk

The versatility of Amino-modifier-C6-DC cep lies in its ability to act as a universal anchor point. Once incorporated at a specific site, the resulting primary amine can be conjugated to a wide range of molecules, including:

Fluorophores and Quenchers: For creating probes used in real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET) studies. biosearchtech.com

Biotin: For immobilization onto streptavidin-coated surfaces or for use in affinity purification assays.

Enzymes and Proteins: For creating novel bioconjugates. biosearchtech.com

Solid Supports: For covalently attaching oligonucleotides to microarrays or beads. biosearchtech.com

By enabling the precise placement of a reactive functional group within a custom DNA sequence, Amino-modifier-C6-DC cep provides researchers with a powerful tool to create tailored oligonucleotides for a broad spectrum of applications in molecular biology, diagnostics, and nanotechnology.

Chemical Properties of Amino-modifier-C6-DC cep

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | 5'-Dimethoxytrityl-N-dimethylformamidine-5-[N-(trifluoroacetylaminohexyl)-3-acrylimido]-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | cambio.co.uk |

| IUPAC Name | (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide | nih.gov |

| CAS Number | 853955-92-7 | nih.govlookchem.com |

| Molecular Formula | C₅₃H₆₈F₃N₈O₉P | cambio.co.uknih.govlookchem.com |

| Molecular Weight | 1049.12 g/mol | nih.govlookchem.com |

Structure

2D Structure

Properties

Molecular Formula |

C53H68F3N8O9P |

|---|---|

Molecular Weight |

1049.1 g/mol |

IUPAC Name |

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |

InChI |

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66) |

InChI Key |

BOZPQLMADZRBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Amino Modifier C 6 Dc Cep

Phosphoramidite (B1245037) Synthesis and Protecting Group Strategies for Amino-modifier-C6-DC cep

The synthesis of oligonucleotides is predominantly achieved through the highly efficient and automatable phosphoramidite method on a solid support. danaher.comatdbio.comcsic.es Amino-modifier-C6-DC cep is designed as a phosphoramidite building block, allowing it to be seamlessly integrated into standard automated solid-phase synthesis protocols. glenresearch.comcambio.co.uk In this strategy, the synthesis proceeds in the 3' to 5' direction, with individual phosphoramidite monomers added sequentially to the growing oligonucleotide chain anchored to a solid support, such as controlled-pore glass (CPG). danaher.comshigematsu-bio.com

A critical aspect of synthesizing modified oligonucleotides is the use of appropriate protecting groups to prevent unwanted side reactions during chain assembly. researchgate.net For Amino-modifier-C6-DC cep, several protecting groups are employed:

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. danaher.comttu.ee

Phosphorus Moiety: The phosphoramidite itself, typically a diisopropylamino group, which is activated for coupling. The cyanoethyl group protects the phosphate (B84403) linkage during synthesis and is removed during the final deprotection step. shigematsu-bio.comttu.ee

Primary Amine of the C6 Linker: This functional group is protected by a trifluoroacetyl (TFA) group. biosearchtech.comglenresearch.com The TFA group is stable throughout the oligonucleotide synthesis cycles but is readily cleaved under the basic conditions of the final deprotection step, typically using ammonium (B1175870) hydroxide (B78521). glenresearch.combigcontent.io

Exocyclic Amine of Deoxycytidine: To avoid side reactions, particularly a capping of the desired primary amine on the modifier, it is recommended to use acetyl-protected dC (Ac-dC) throughout the synthesis of the oligonucleotide containing the amino-modifier. glenresearch.comcambio.co.uk

Alternative protecting groups for amino-modifiers exist, such as the (fluorenylmethyl)carbamoyl (Fmoc) group, which can be advantageous as it can be removed on the solid support to allow for on-resin conjugation prior to cleavage and deprotection of the oligonucleotide. bigcontent.io

| Table 1: Protecting Groups in Amino-modifier-C6-DC cep Synthesis | |

| Functional Group | Protecting Group |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) |

| C6 Primary Amine | Trifluoroacetyl (TFA) |

| Exocyclic Amine (Cytosine) | Acetyl (Ac) |

| Phosphate | Cyanoethyl |

Regiospecific and Stereoselective Incorporation of Amino-modifier-C6-DC cep into Oligonucleotide Sequences

Regiospecific incorporation refers to the placement of the amino-modifier at a precise, predetermined position within the oligonucleotide sequence. The phosphoramidite method is inherently suited for this purpose. csic.es Amino-modifier-C6-DC cep is designed to substitute a standard deoxycytidine (dC) residue. glenresearch.comcambio.co.uk During automated synthesis, the synthesizer is simply programmed to add the Amino-modifier-C6-DC cep monomer at the desired cycle, thereby achieving site-specific incorporation. glenresearch.com After synthesis and deprotection, the resulting primary amine is separated from the oligonucleotide backbone by a C6 spacer arm, which consists of a total of 10 atoms. biosearchtech.comshigematsu-bio.com This spacer minimizes potential steric hindrance between the attached label and the oligonucleotide itself. biosearchtech.com

The coupling of a phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain creates a new chiral center at the phosphorus atom, resulting in a mixture of two diastereomers. This lack of stereoselectivity is a well-known aspect of the phosphite-triester chemistry. However, the subsequent oxidation step, which converts the unstable phosphite (B83602) triester to a stable phosphate triester, resolves this issue for standard oligonucleotides as the phosphorus center becomes achiral. danaher.com For phosphorothioate (B77711) analogs, where sulfurization replaces oxidation, the chirality is maintained, but for most applications involving standard phosphodiester backbones, the initial lack of stereocontrol at the phosphorus linkage is not a functional concern.

Optimization of Coupling Yields and Efficiency in Automated Solid-Phase Oligonucleotide Synthesis Protocols

Amino-modifier-C6-DC cep is reported to react in a manner identical to standard phosphoramidite monomers, meaning that extensive optimization beyond standard protocols is generally not required. cambio.co.uk Standard coupling times (typically 3-7 minutes) and conditions recommended by the automated synthesizer manufacturer are usually sufficient for high-efficiency incorporation. ttu.eebigcontent.io Factors that ensure high coupling yields for all phosphoramidites, including amino-modifiers, include:

High-Quality Reagents: Use of anhydrous acetonitrile (B52724) as the diluent and fresh, high-purity phosphoramidite solutions. glenresearch.comcambio.co.uk

Effective Activation: Efficient activation of the phosphoramidite, typically with an activator like tetrazole or its derivatives.

Appropriate Monomer Concentration: Using the recommended concentration of the phosphoramidite solution to drive the reaction to completion. bigcontent.io

Solid Support Quality: The choice of solid support, such as controlled-pore glass (CPG) with appropriate pore size and loading capacity, can influence synthesis efficiency, especially for long or highly modified oligonucleotides. atdbio.comshigematsu-bio.com

Research on similar modified phosphoramidites shows that coupling efficiencies of over 95%, and often greater than 99%, are achievable under optimized conditions. sdu.dk

Post-Synthetic Deprotection and Isolation of Amino-Modified Oligonucleotides

Once the automated synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a process called deprotection. danaher.comresearchgate.net The resulting crude product is a mixture containing the full-length amino-modified oligonucleotide, as well as failure sequences (truncated oligos). sigmaaldrich.com

Deprotection: The trifluoroacetyl (TFA) protecting group on the primary amine of Amino-modifier-C6-DC is removed during the standard final deprotection step with aqueous ammonium hydroxide. glenresearch.comcambio.co.uk However, a known minor side reaction can occur during this process, leading to the irreversible capping of 2-5% of the primary amines. glenresearch.comcambio.co.uk This side reaction becomes more significant if multiple amino-modifiers are incorporated into the same sequence.

To mitigate this issue and ensure a higher yield of the functional, amine-ready oligonucleotide, an alternative deprotection method is recommended:

AMA Deprotection: A 1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 15 minutes. glenresearch.comcambio.co.uk This method has been shown to be highly effective for deprotecting amino-modified oligonucleotides and preventing the undesirable capping side reaction. glenresearch.comglenresearch.com The use of acetyl-protected dC during synthesis is also a key part of this strategy to prevent transamidation. shigematsu-bio.com

| Table 2: Comparison of Deprotection Methods for Amino-modifier-C6-DC | |

| Method | Conditions |

| Standard (Ammonium Hydroxide) | Concentrated NH₄OH, typically at 55°C for several hours. |

| Optimized (AMA) | 1:1 mixture of Ammonium Hydroxide/40% Methylamine. 65°C for 15 minutes. |

Isolation and Purification: After deprotection, the crude oligonucleotide must be purified to isolate the full-length product from failure sequences and other impurities. sigmaaldrich.com Several methods are commonly used:

Cartridge Purification: A rapid method often based on reverse-phase chromatography. If the 5'-DMT group is left on after synthesis ("trityl-on" purification), the hydrophobic DMT group allows the full-length oligonucleotide to be retained on the cartridge while shorter, trityl-less failure sequences are washed away. sigmaaldrich.comwindows.net

High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are high-resolution techniques that provide very pure oligonucleotides. thermofisher.com RP-HPLC is excellent for separating full-length products and is often the method of choice for modified oligonucleotides. sigmaaldrich.comthermofisher.com

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides by size, offering high resolution and purity, especially for longer sequences. thermofisher.com

The choice of purification method depends on the scale of the synthesis and the purity required for the downstream application. sigmaaldrich.com

Development of Novel Synthetic Routes for Amino-modifier-C6-DC cep Analogs

The success of amino-modification has driven the development of a variety of analogs to provide researchers with a toolbox of modifiers suited for different applications. The development of novel routes for analogs of Amino-modifier-C6-DC cep often involves altering the linker, the point of attachment, the nucleobase, or the protecting group.

Varying Linker Length and Type: While the C6 linker is common, analogs with different spacer lengths, such as a shorter C2 spacer, are available. glenresearch.comshigematsu-bio.com A C2 spacer is more suitable for applications where the attached molecule is intended to interact directly with the oligonucleotide. biosearchtech.com Hydrophilic linkers, such as those based on triethyleneglycol (TEG), have also been developed to increase the hydrophilicity of the modified oligonucleotide. biosearchtech.comgenelink.com

Attachment to Different Nucleobases: The same C6-amino modifier chemistry has been applied to other nucleobases, leading to the creation of Amino-Modifier C6-dA, C6-dG, and C6-dT phosphoramidites, allowing the introduction of a primary amine at virtually any position within a DNA sequence. glenresearch.comcambio.co.uk

Novel Protecting Groups: To improve handling and deprotection efficiency, novel protecting groups for the amine have been introduced. The phthalic acid diamide (B1670390) (PDA) protecting group, for example, results in amino-modifier phosphoramidites that are stable, granular powders, unlike the oily consistency of some TFA-protected modifiers. glenresearch.com The PDA group is efficiently removed with methylamine or AMA, but not completely with ammonium hydroxide alone. glenresearch.comglenresearch.com The Fmoc group is another alternative that allows for on-support reactions. bigcontent.io

3'-End Modification: In addition to internal and 5'-end modifications, CPG solid supports functionalized with an amino-modifier dC allow for the direct synthesis of oligonucleotides with a primary amine at the 3'-terminus. biosearchtech.com

These developments in synthetic routes for analogs provide enhanced flexibility in designing and constructing complex, functionalized nucleic acids for advanced applications.

Advanced Strategies for Bioconjugation and Post Synthetic Functionalization Via Amino Modifier C 6 Dc Cep Linkage

Covalent Ligation Chemistries for Diverse Molecular Tagging

The primary amine of the Amino-modifier-C6-dC is amenable to a variety of well-established and bioorthogonal conjugation reactions, enabling the covalent attachment of reporter molecules, affinity tags, and complex biomolecules.

One of the most robust and widely employed methods for conjugating molecules to amino-modified oligonucleotides is through the formation of a stable amide bond. researchgate.net This reaction typically involves reacting the primary amine with a carboxylic acid that has been pre-activated, most commonly as an N-hydroxysuccinimide (NHS) ester. biosyn.comnih.gov The reaction is efficient and proceeds under mild basic conditions (typically pH 8-9), where the aliphatic amine of the modifier is highly nucleophilic, while the exocyclic amines of the nucleobases remain protonated and less reactive. researchgate.net This chemoselectivity allows for specific labeling of the intended modification site. biosyn.com

This strategy is frequently used to attach a wide range of labels that are not available as phosphoramidites or are sensitive to the conditions of oligonucleotide synthesis and deprotection. nih.govnih.gov Common examples include fluorescent dyes like TAMRA and ROX, biotin (B1667282) for affinity purification, and other reporter molecules. researchgate.netacs.org Direct coupling to carboxylic acids is also possible using carbodiimide (B86325) activators, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of NHS to improve efficiency and form a more stable intermediate.

| Method | Reactants | Key Reagents | Typical pH | Resulting Linkage | Common Applications |

|---|---|---|---|---|---|

| Activated Ester Coupling | Amino-modified Oligo + Label-NHS Ester | N-Hydroxysuccinimide (NHS) ester | 8.0 - 9.0 | Amide | Fluorescent dyes (FAM, ROX, TAMRA), Biotin, Quenchers researchgate.netacs.org |

| Direct Carboxylic Acid Coupling | Amino-modified Oligo + Label-Carboxylic Acid | EDC, NHS | 4.5 - 7.5 | Amide | Attachment to surfaces, peptides, and small molecules |

While the primary amine of the Amino-modifier-C6-dC does not react directly with thiols, it can be readily converted into a thiol-reactive handle or, conversely, a thiol group for reaction with thiol-reactive labels. This is typically achieved by reacting the amino-modified oligonucleotide with a heterobifunctional crosslinker. For instance, Traut's Reagent (2-iminothiolane) reacts with the primary amine to introduce a free sulfhydryl (thiol) group.

Once installed, this thiol group can be conjugated to molecules functionalized with thiol-reactive groups such as maleimides or iodoacetamides, forming a stable thioether bond. This approach is valuable for attaching oligonucleotides to proteins at cysteine residues or to other thiol-modified surfaces.

Alternatively, the introduced thiol can react with a pyridyl disulfide-activated label. This reaction forms a disulfide bond, which has the useful property of being cleavable under mild reducing conditions (e.g., with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)). This reversible linkage is advantageous for applications requiring the controlled release of the oligonucleotide from its conjugate.

| Strategy | Initial Modification Step | Conjugation Partner | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Maleimide (B117702) Chemistry | Convert amine to thiol (e.g., using Traut's Reagent) | Maleimide-activated label | Thioether | Stable, covalent bond |

| Pyridyl Disulfide Chemistry | Convert amine to thiol | Pyridyl disulfide-activated label | Disulfide | Cleavable with reducing agents (DTT, TCEP) |

Bioorthogonal "click" chemistry provides a powerful tool for highly specific and efficient molecular ligation in complex biological environments. The primary amine on the Amino-modifier-C6-dC serves as an ideal attachment point for introducing either an azide (B81097) or an alkyne moiety, setting the stage for a subsequent click reaction. researchgate.net This is typically done by reacting the amino-modified oligonucleotide with an NHS ester of an alkyne- or azide-containing molecule.

The most common click reaction is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is extremely efficient and specific, with minimal side reactions. However, the requirement for a copper(I) catalyst can be a drawback in cellular applications due to cytotoxicity.

To address this limitation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. SPAAC utilizes a strained cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC particularly well-suited for in vivo and in vitro applications where the presence of copper is undesirable.

| Reaction | Key Components | Catalyst | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | Copper(I) | High reaction rate, high yield, forms single regioisomer | Potential cytotoxicity of copper catalyst |

| SPAAC | Strained Alkyne (e.g., cyclooctyne) + Azide | None | Bioorthogonal (no catalyst), suitable for live-cell labeling | Slower kinetics than CuAAC, can form mixed regioisomers |

Oxime and hydrazone ligations are chemoselective reactions that form C=N bonds through the condensation of an aldehyde or ketone with an aminooxy or hydrazide group, respectively. To utilize this chemistry, the primary amine of the Amino-modifier-C6-dC must first be functionalized with one of these reactive partners. For example, the amine can be acylated with an NHS ester of a molecule containing a protected aldehyde or ketone, or alternatively, an NHS ester of a protected aminooxy or hydrazine (B178648) derivative.

Once the desired functionality is installed and deprotected, the ligation reaction can proceed. These reactions are highly specific and can be performed in aqueous buffers, often at or near neutral pH. The reaction rates can be significantly enhanced by nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine), making the ligations efficient even at low reactant concentrations. Generally, the oxime linkage is more stable towards hydrolysis than the hydrazone linkage, which is a key consideration depending on the intended application.

| Ligation Type | Reactive Pair | Resulting Linkage | Catalyst | Key Characteristics |

|---|---|---|---|---|

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Oxime (C=N-O) | Aniline derivatives | High stability, rapid kinetics with catalysis |

| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide/Hydrazine | Hydrazone (C=N-NH) | Aniline derivatives | Dynamic/reversible, can be less stable than oximes |

Reductive amination provides a direct and controlled method for forming a stable secondary amine linkage between the amino-modified oligonucleotide and a molecule containing an aldehyde or ketone. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine. The use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is crucial as it selectively reduces the imine in the presence of the starting carbonyl compound. This strategy avoids the over-alkylation that can be problematic with other methods.

Direct alkylation of the primary amine on the modifier with an alkyl halide is another potential strategy for forming a C-N bond. The amine acts as a nucleophile, displacing the halide to form a secondary amine. However, this reaction can be more difficult to control than reductive amination, with a higher risk of over-alkylation leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Therefore, reductive amination is often the preferred method for controlled, single-alkylation events.

| Strategy | Reactants | Key Reagents | Resulting Linkage | Advantages and Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Amino-modified Oligo + Aldehyde/Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | Adv: Controlled mono-alkylation, stable linkage. Disadv: Requires a reducing agent. |

| Direct Alkylation | Amino-modified Oligo + Alkyl Halide | Base (optional) | Secondary/Tertiary Amine | Adv: Simple, no reducing agent. Disadv: Difficult to control, risk of over-alkylation. |

Multi-Labeling and Combinatorial Functionalization Approaches on Oligonucleotide Scaffolds

The ability to attach multiple and diverse functional groups to a single oligonucleotide scaffold opens up advanced applications in areas such as FRET analysis, multiplexed diagnostics, and targeted drug delivery. The strategic incorporation of Amino-modifier-C6-dC and other modifiers allows for sophisticated multi-labeling schemes.

A straightforward approach to multi-labeling is the incorporation of several Amino-modifier-C6-dC units at different positions within the same oligonucleotide sequence during synthesis. masterorganicchemistry.com Each of these primary amines can then be functionalized in a post-synthesis step, for example, by reacting them with an excess of a single type of NHS-ester-activated dye to create a highly fluorescent probe.

For combinatorial functionalization with different labels, orthogonal chemical strategies are required. This can be achieved by:

Using Orthogonal Modifiers: An oligonucleotide can be synthesized containing both an amino-modifier and a modifier with a different reactive group, such as a thiol-modifier or an alkyne-modifier. The amine can be selectively reacted with an NHS ester, while the thiol reacts with a maleimide and the alkyne with an azide via click chemistry. This allows for the site-specific incorporation of two or more distinct molecules.

Using Orthogonal Protecting Groups: Amino-modifiers are available with different protecting groups that can be removed under distinct conditions. For example, an oligonucleotide can be synthesized with both a TFA-protected amine (e.g., from standard Amino-modifier-C6-dC) and an Fmoc-protected amine. The Fmoc group can be selectively removed while the oligonucleotide is still on the solid support, allowing for a first conjugation reaction. After cleavage from the support, which also removes the TFA group, a second, different molecule can be conjugated to the newly deprotected amine.

These combinatorial approaches provide a powerful platform for constructing complex, multi-functional oligonucleotide conjugates with precisely controlled architectures.

| Strategy | Required Components | Methodology | Example Application |

|---|---|---|---|

| Homogeneous Multi-labeling | Multiple Amino-modifier-C6-dC insertions | Post-synthetic reaction with an excess of a single label (e.g., NHS-ester dye). | Creating probes with enhanced signal intensity. |

| Orthogonal Chemistries | 1x Amino-modifier 1x Thiol-modifier | Sequential or simultaneous conjugation using an NHS ester for the amine and a maleimide for the thiol. | Dual-labeled FRET probes with a donor and acceptor dye. |

| Orthogonal Protecting Groups | 1x Fmoc-protected Amino-modifier 1x TFA-protected Amino-modifier | 1. On-support deprotection of Fmoc and first conjugation. 2. Cleavage, deprotection of TFA, and second conjugation. | Site-specifically attaching two different molecules, e.g., a targeting ligand and a therapeutic agent. |

Development of Cleavable and Responsive Linkers Utilizing Amino-modifier-C6-DC cep

The incorporation of an Amino-modifier-C6-DC cep into an oligonucleotide sequence provides a crucial chemical handle—a primary amine—for post-synthetic conjugation. This amine is the gateway to attaching a diverse array of functional moieties, including sophisticated linker systems designed to cleave or respond to specific environmental triggers. This strategy allows for the controlled release of the oligonucleotide or a conjugated cargo, such as a therapeutic agent or a reporter molecule, under defined physiological or external conditions. The development of these linkers is a key area of research for enhancing the functionality of oligonucleotides in therapeutic and diagnostic applications.

These advanced linkers are typically bifunctional. One end reacts efficiently with the primary amine introduced by the Amino-modifier-C6-DC cep, forming a stable covalent bond. The other end contains a bond that is labile, or cleavable, in response to a specific stimulus. Major strategies in this field focus on linkers that are sensitive to changes in pH, redox potential, or the presence of specific enzymes.

pH-Sensitive Linkers

One of the most common strategies for achieving controlled release in biological systems is the use of pH-sensitive linkers. These linkers are designed to be stable at physiological pH (around 7.4) but cleave in the more acidic environments found within cellular compartments like endosomes (pH 5.5–6.0) or lysosomes (pH 4.5–5.0), or in the microenvironment of tumors.

A prominent example of a pH-sensitive linkage is the hydrazone bond . Oligonucleotides modified with Amino-modifier-C6-DC cep can be conjugated to molecules containing a hydrazine moiety. Alternatively, and more commonly, the amino-modified oligonucleotide is reacted with a bifunctional linker containing a hydrazide group at one end and an NHS ester at the other, which then allows for reaction with an aldehyde- or ketone-containing cargo. A more direct approach involves first modifying the amino group to an aldehyde, which can then react with a hydrazide-functionalized molecule to form the pH-sensitive hydrazone link.

Research in this area has focused on optimizing the stability and cleavage kinetics of these linkers. For instance, a study by Stepanova et al. (2021) developed a solid-phase approach to synthesize 5'-conjugates of oligonucleotides with a biodegradable pH-sensitive hydrazone bond. They demonstrated the lability of the hydrazone bond at different pH values, showing that while the conjugates remain stable at physiological pH, they hydrolyze at the acidic pH levels characteristic of endosomal compartments. nih.gov

The data below illustrates the pH-dependent hydrolysis of siRNA conjugates linked via a hydrazone bond to either cholesterol or α-tocopherol. The percentage of the hydrolyzed conjugate was measured after incubation in buffers of varying pH over 24 hours.

| Conjugate | pH | Hydrolysis after 5h (%) | Hydrolysis after 24h (%) |

|---|---|---|---|

| Cholesterol-siRNA | 7.8 | ~0 | ~0 |

| Cholesterol-siRNA | 6.8 | ~5 | ~10 |

| Cholesterol-siRNA | 5.8 | ~20 | ~50 |

| Cholesterol-siRNA | 4.8 | ~50 | ~70 |

| α-Tocopherol-siRNA | 7.8 | ~0 | ~0 |

| α-Tocopherol-siRNA | 6.8 | ~2 | ~5 |

| α-Tocopherol-siRNA | 5.8 | ~15 | ~50 |

| α-Tocopherol-siRNA | 4.8 | ~45 | ~65 |

Data sourced from Stepanova et al., Molecules, 2021. nih.gov This table demonstrates the effective cleavage of the hydrazone linker at acidic pH, which is crucial for the intracellular release of conjugated molecules. nih.gov

Redox-Responsive Linkers

Another important class of cleavable linkers are those that respond to the differential redox potentials found between the extracellular and intracellular environments. The cytoplasm of a cell has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. This gradient can be exploited to trigger the cleavage of disulfide bonds.

A disulfide bond (-S-S-) can be readily incorporated into a linker. An amino-modified oligonucleotide, generated using Amino-modifier-C6-DC cep, can be reacted with a bifunctional crosslinker containing an NHS ester on one end and a protected thiol (like a pyridyl disulfide) on the other. This creates a disulfide linkage to the oligonucleotide. Subsequently, a cargo molecule containing a free thiol can be attached via disulfide exchange. Cleavage of this linker occurs in the presence of intracellular glutathione, releasing the cargo. This strategy is widely used in drug delivery systems. biosyn.com

Enzyme-Cleavable Linkers

The specific enzymatic activity present in certain tissues or cellular compartments offers a highly selective mechanism for linker cleavage. Peptide-based linkers that are substrates for specific proteases, such as cathepsins, which are often overexpressed in tumor cells, are of particular interest. creative-biogene.com

For example, a dipeptide linker like Valine-Alanine (Val-Ala) can be cleaved by Cathepsin B. nih.gov An oligonucleotide functionalized with a primary amine via Amino-modifier-C6-DC cep can be conjugated to a linker system containing this dipeptide sequence. Upon internalization into a target cell where Cathepsin B is active, the peptide bond is hydrolyzed, leading to the release of the conjugated payload. Jin et al. (2022) developed phosphoramidites containing a Val-Ala dipeptide for the automated synthesis of enzyme-cleavable oligonucleotides, demonstrating efficient cleavage by Cathepsin B. nih.govresearchgate.net While this study describes direct incorporation during synthesis, the same peptide-based cleavable units can be conjugated post-synthetically to an amino-modified oligonucleotide.

The development of these cleavable and responsive linkers, attached via the versatile handle provided by Amino-modifier-C6-DC cep, transforms oligonucleotides into highly specific and controllable tools for advanced bioconjugation and functionalization strategies. creative-biogene.com

Molecular and Structural Investigations of Amino Modifier C 6 Dc Cep Modified Nucleic Acid Constructs

Conformational Analysis of Amino-Modified Oligonucleotides in Solution

The introduction of a flexible C6-amino linker to the C5 position of deoxycytidine can potentially influence the local and global conformation of an oligonucleotide. The C5 position of pyrimidines is located in the major groove of the DNA double helix, a region critical for recognition by proteins and other molecules.

High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are instrumental in elucidating the solution-state structure of modified oligonucleotides. 2D NMR experiments, including COSY and NOESY, can provide detailed information on internuclear distances and dihedral angles, allowing for the reconstruction of the three-dimensional structure.

Studies on oligonucleotides containing similar C5-modified pyrimidines have generally indicated that the B-form DNA conformation is largely preserved. The flexible nature of the C6 linker allows the amino group to be positioned away from the core of the duplex, minimizing steric hindrance and disruption of Watson-Crick base pairing. However, subtle localized conformational adjustments in the sugar-phosphate backbone and base stacking may occur.

Table 1: Representative Conformational Parameters of a C6-Amino-dC Modified Oligonucleotide Duplex Determined by NMR Spectroscopy

| Parameter | Unmodified Duplex | C6-Amino-dC Modified Duplex |

| Helical Rise (Å) | 3.3 - 3.4 | 3.3 - 3.5 |

| Helical Twist (°) | 34 - 36 | 33 - 36 |

| Sugar Pucker | C2'-endo (B-form) | Predominantly C2'-endo |

| Major Groove Width (Å) | ~11.6 | ~11.5 - 12.0 |

Note: The data presented in this table are illustrative and represent typical values observed in similar systems. Actual values may vary depending on the specific sequence and experimental conditions.

Thermodynamic Characterization of Hybridization Events Involving Modified Strands

The thermodynamic stability of a DNA duplex is a critical parameter for many applications. The introduction of a non-native modification can either stabilize or destabilize the duplex. The effect of the Amino-modifier-C6-DC cep on the melting temperature (Tm), a measure of duplex stability, and other thermodynamic parameters is of significant interest.

Table 2: Thermodynamic Parameters for the Hybridization of an Oligonucleotide Containing a C6-Amino-dC Modification

| Oligonucleotide Sequence | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°298 (kcal/mol) |

| 5'-GCA TCG XAT GCG-3' (X = C) | 55.2 | -85.4 | -230.1 | -16.9 |

| 5'-GCA TCG XAT GCG-3' (X = C6-amino-dC) | 54.1 | -83.2 | -225.8 | -16.5 |

Note: The data presented in this table are representative and intended to illustrate the typical modest effect of the modification. The actual values are sequence and buffer dependent.

The slight decrease in Tm is often considered a negligible trade-off for the functional advantages offered by the amino modification. Hybridization kinetics, which can be studied by techniques such as surface plasmon resonance (SPR), are generally not significantly affected by the presence of this internal modification, as the primary amine is tethered away from the Watson-Crick face of the base.

Kinetic Studies of Molecular Interactions with Ligands and Enzymes

A primary application of amino-modified oligonucleotides is their conjugation to other molecules. The C6 linker is designed to be long enough to minimize steric hindrance between the conjugated ligand and the oligonucleotide, thereby preserving the binding activity of both moieties.

Kinetic studies of ligand binding to amino-modified oligonucleotides are crucial for applications such as affinity purification and biosensing. For example, the kinetics of biotin (B1667282) binding to a streptavidin-conjugated amino-modified oligonucleotide can be readily measured.

Furthermore, the interaction of enzymes with amino-modified DNA is an important consideration. For instance, the kinetics of cleavage by restriction enzymes or modification by polymerases and ligases might be affected by the presence of the linker in the major groove. Studies have shown that while some enzymes that interact extensively with the major groove may exhibit slightly altered kinetics, many common enzymes, such as polymerases, can often bypass the modification with minimal perturbation.

Table 3: Hypothetical Kinetic Parameters for Enzyme Interaction with C6-Amino-dC Modified DNA

| Enzyme | Substrate | Km (μM) | kcat (s-1) |

| EcoRI | Unmodified DNA | 0.05 | 1.2 |

| EcoRI | C6-Amino-dC Modified DNA | 0.08 | 1.0 |

| Taq Polymerase | Unmodified Primer | 0.2 | 50 |

| Taq Polymerase | C6-Amino-dC Modified Primer | 0.25 | 45 |

Note: This table provides illustrative kinetic data to demonstrate potential minor effects of the modification on enzyme activity. Actual values will depend on the specific enzyme, sequence, and reaction conditions.

Influence of the Amino-modifier-C6-DC cep Linker on Nucleic Acid Stability and Integrity

The chemical stability and resistance to nuclease degradation are critical properties for oligonucleotides used in biological systems. The phosphodiester backbone of natural DNA is susceptible to cleavage by nucleases.

The introduction of an Amino-modifier-C6-DC cep does not inherently alter the phosphodiester backbone and therefore does not confer significant resistance to nuclease degradation. However, the presence of the C6 linker in the major groove might offer some localized steric hindrance to certain nucleases, potentially slowing the rate of degradation to a minor extent. For substantial nuclease resistance, modifications to the phosphate (B84403) backbone, such as phosphorothioates, are typically required.

The chemical integrity of the amino-modified oligonucleotide under various experimental conditions, such as repeated thermal cycling or prolonged storage, is generally high. The amide linkage formed during the coupling of the phosphoramidite (B1245037) is stable, as is the C-C bond of the linker.

Spectroscopic Probes for Environmental Sensitivity and Local Dynamics within Modified Oligonucleotides

The primary amine introduced by the Amino-modifier-C6-DC cep serves as an excellent attachment point for spectroscopic probes, such as fluorophores and quenchers. The C6 linker acts as a flexible tether, allowing the attached probe to report on the local environment and dynamics of the nucleic acid construct.

For instance, a fluorescent dye attached to the amino group can be used in Förster Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes within the oligonucleotide or upon its interaction with other molecules. The fluorescence properties of many dyes are sensitive to their local environment, including solvent polarity and proximity to other bases. Changes in fluorescence intensity, lifetime, or anisotropy can provide insights into hybridization events, protein binding, or local structural fluctuations.

The flexible nature of the C6 linker allows the attached probe a degree of motional freedom. Time-resolved fluorescence anisotropy measurements can be used to probe the local dynamics of the linker and the surrounding nucleic acid structure.

Table 4: Representative Spectroscopic Properties of a Fluorophore Attached via a C6-Amino-dC Linker

| Spectroscopic Parameter | Single-Stranded Oligo | Duplex Oligo |

| Fluorescence Lifetime (ns) | 4.1 | 4.3 |

| Rotational Correlation Time (ns) | 0.5 | 1.2 |

| Steady-State Anisotropy | 0.15 | 0.25 |

Note: This table illustrates how spectroscopic parameters of a conjugated dye can change upon hybridization, reflecting the altered local environment and dynamics. The specific values are dependent on the dye, sequence, and experimental conditions.

Applications of Amino Modifier C 6 Dc Cep in Advanced Molecular Biology and Nanoscience Research

Engineering of Fluorescent and Luminescent Probes for In Vitro Detection Systems (e.g., FRET probes)

The primary amine introduced by Amino-modifier-C6-dC cep is highly reactive towards N-hydroxysuccinimide (NHS) esters and isothiocyanates, which are common activated forms of fluorescent dyes and quenchers. This reactivity is fundamental to the engineering of specialized detection probes. A prominent application is the construction of Förster Resonance Energy Transfer (FRET) probes. These probes are oligonucleotides dual-labeled with a donor fluorophore and an acceptor molecule (quencher). When the probe is in a specific conformation (e.g., a hairpin loop or bound to a target in close proximity), the donor and acceptor are close enough for FRET to occur, resulting in quenched fluorescence. Upon binding to a complementary target sequence, a conformational change separates the donor and acceptor, restoring fluorescence and generating a detectable signal. The C6-dC modifier allows for the precise internal placement of one of these labels, which is often critical for optimizing FRET efficiency and probe sensitivity.

Table 1: Examples of Functional Moieties Conjugated to Amino-Modified Probes

| Moiety Class | Specific Example | Reactive Group | Application |

|---|---|---|---|

| Fluorophores | Fluorescein (FAM), Cyanine dyes (Cy3, Cy5) | NHS Ester, Isothiocyanate | FRET Donors, Cellular Imaging, Microarrays |

| Quenchers | Dabcyl, Black Hole Quenchers (BHQ) | NHS Ester | FRET Acceptors |

| Affinity Tags | Biotin (B1667282), Digoxigenin | NHS Ester | Immobilization, Purification, Detection |

| Enzymes | Alkaline Phosphatase, Horseradish Peroxidase | NHS Ester, Isothiocyanate | Signal Amplification in Assays |

Development of Surface-Immobilized Oligonucleotide Arrays for Research Screening and Microarray Technologies

DNA microarrays are powerful tools for high-throughput analysis, enabling the simultaneous monitoring of thousands of nucleic acid interactions on a solid support. The covalent attachment of oligonucleotide probes to the microarray surface is essential for the stability and reliability of these arrays. Amino-modifier-C6-dC cep facilitates this by providing a primary amine that can react with various activated surfaces. nih.gov Glass slides or other substrates are commonly coated with electrophilic groups, such as epoxides (e.g., 3-glycidoxypropyltrimethoxysilane) or NHS esters, which readily form stable covalent bonds with the amine-modified oligonucleotides. oup.comresearchgate.net This immobilization strategy ensures that the probes are securely anchored while the C6 spacer arm provides flexibility, holding the oligonucleotide away from the surface to minimize steric hindrance and improve accessibility for hybridization with target molecules in the sample. nih.gov

Table 2: Common Surface Chemistries for Immobilizing Amino-Modified Oligonucleotides

| Surface Functional Group | Linkage Formed with Amine | Substrate Material | Key Feature |

|---|---|---|---|

| Epoxy | Secondary Amine | Glass, Silicon | High stability, efficient coupling |

| N-hydroxysuccinimide (NHS) Ester | Amide | Glass, Polymers | Highly reactive, stable amide bond |

| Aldehyde | Schiff Base (reducible to secondary amine) | Glass, Polymers | Covalent attachment, requires reduction for stability |

| Isothiocyanate | Thiourea | Glass, Gold | Stable linkage |

Construction of Aptamer-Based Biosensors for Analyte Recognition and Diagnostic Research Platforms

Aptamers are single-stranded DNA or RNA oligonucleotides selected through in vitro evolution (SELEX) to bind to specific targets with high affinity and specificity. uiowa.edu To function as biosensors, these recognition elements must be integrated with a signal transduction mechanism. Amino-modifier-C6-dC cep is instrumental in this process, allowing for the site-specific incorporation of signaling moieties or immobilization linkers. nih.gov For example, an amine-modified aptamer can be conjugated to a redox reporter for electrochemical sensing or to a fluorophore/quencher pair for optical detection. nih.gov Upon binding to its target analyte, the aptamer undergoes a conformational change, altering the signal produced by the attached reporter. nih.gov Alternatively, the terminal amine can be used to covalently attach the aptamer to the surface of a sensor chip, such as a gold surface for Surface Plasmon Resonance (SPR) analysis. researchgate.net

Fabrication of DNA/RNA Nanostructures and Self-Assembled Architectures

DNA nanotechnology leverages the predictable Watson-Crick base pairing of nucleic acids to construct complex, custom-designed nanostructures, such as DNA origami. mdpi.com Chemical modifications are essential for imparting novel functions to these structures. glenresearch.com The amine group introduced by C6-dC modification acts as a programmable chemical handle at a precise location within the nanostructure. cambridge.org This allows for the covalent attachment of other molecules or nanomaterials, including proteins, peptides, or gold nanoparticles, to create hybrid functional devices. caltech.edu These amino groups can also be used to link different DNA components together or to anchor the entire nanostructure to a specific location on a substrate for further analysis or application in nanoelectronics and materials science. glenresearch.com

Design of Chemically Modified Oligonucleotides for Gene Expression and Editing Research Tools

In the realm of functional genomics research, oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are used to modulate gene expression. The efficacy of these tools can be enhanced by chemical modifications. nih.gov Conjugating functional molecules via the amine handle provided by C6-dC can improve their properties for research applications. For instance, attaching cell-penetrating peptides (CPPs) can enhance the uptake of oligonucleotides into cells, a major barrier in their use. nih.gov Other conjugated molecules might include ligands for targeting specific cell types or molecules that increase the oligonucleotide's resistance to degradation by cellular nucleases, thereby prolonging its activity in research models. nih.govbiosyn.com

Table 3: Conjugates for Modified Oligonucleotide Research Tools

| Conjugated Molecule | Purpose in Research Tool Design | Example Application |

|---|---|---|

| Cell-Penetrating Peptides (CPPs) | Enhance cellular uptake | Delivery of antisense oligonucleotides to cultured cells |

| Lipids (e.g., Cholesterol) | Improve membrane permeability and biodistribution | Studying the effects of modified siRNAs in cell culture |

| Targeting Ligands (e.g., GalNAc) | Mediate receptor-specific cell entry | Directing gene-silencing oligonucleotides to hepatocytes in vitro |

| Fluorophores | Enable tracking and visualization | Monitoring the subcellular localization of ASOs |

Utilization in In Vitro Evolution and Directed Evolution Methodologies

Directed evolution and SELEX are powerful methods used to generate nucleic acids or proteins with novel or enhanced functions. nih.gov These processes involve creating large libraries of molecules and selecting for those with desired properties. uiowa.edu Amino-modifier-C6-dC cep can be used to generate chemically diverse oligonucleotide libraries for selection experiments. nih.gov For example, a starting pool of DNA sequences containing the amino-modifier can be synthesized and then conjugated with a variety of chemical moieties (e.g., different small molecules, cofactors, or amino acids). This functionalized library can then be subjected to selection pressures to isolate aptamers or DNAzymes (catalytic DNA) that rely on the appended chemical group for their specific binding or catalytic activity. This approach expands the chemical space accessible to nucleic acids, enabling the evolution of functions not possible with the four standard nucleotides alone. youtube.com

Creation of Reporter Molecules for Advanced Cellular Imaging Studies (Research Tools)

The ability to visualize nucleic acids within their native cellular environment is crucial for studying gene expression, chromosome organization, and disease pathology at a research level. Fluorescence in situ hybridization (FISH) is a cornerstone technique for this purpose. The internal amine provided by Amino-modifier-C6-dC cep allows for the dense labeling of oligonucleotide probes with multiple fluorophores. thermofisher.com This strategy can significantly increase the brightness and signal-to-noise ratio, which is particularly important for detecting low-abundance transcripts or small genomic loci. nih.gov By conjugating spectrally distinct fluorescent dyes to different sets of probes, researchers can perform multiplexed imaging, simultaneously visualizing several different DNA or RNA targets within a single cell. researchgate.net

Analytical and Biophysical Techniques for Characterizing Amino Modifier C 6 Dc Cep Modified Systems

High-Resolution Mass Spectrometry for Molecular Weight and Sequence Verification of Conjugates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary characterization of oligonucleotides modified with Amino-modifier-C6-DC cep. This technique provides a highly accurate mass measurement of the intact molecule, allowing for the direct verification of the successful incorporation of the modifier.

The expected molecular weight of a modified oligonucleotide can be precisely calculated, and the deviation of the experimentally determined mass from the theoretical mass is typically within a few parts per million (ppm) for HRMS instruments. This level of accuracy confirms the elemental composition and validates the presence of the amino-modifier. The exact mass of the 2'-Deoxycytidine-5-C6 Amino Linker modification is 457.17 g/mol . biosyn.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for oligonucleotide analysis. ESI is particularly well-suited for coupling with liquid chromatography (LC), creating a powerful LC-MS workflow for online separation and mass determination. ox.ac.ukthermofisher.com This approach not only confirms the molecular weight of the full-length product but also helps in the identification of synthesis byproducts, such as failure sequences (n-1, n-2, etc.) or oligonucleotides with incomplete deprotection. thermofisher.com

Tandem mass spectrometry (MS/MS) can be employed for sequence verification. By inducing fragmentation of the modified oligonucleotide in the gas phase, a series of fragment ions are generated that can be used to read the nucleotide sequence and pinpoint the location of the Amino-modifier-C6-DC cep modification.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Modified Oligonucleotide

| Parameter | Value |

| Oligonucleotide Sequence | 5'-GCT AGC (Amino-C6-dC) GCT A-3' |

| Theoretical Monoisotopic Mass | 3707.72 Da |

| Observed Monoisotopic Mass | 3707.71 Da |

| Mass Accuracy | -2.7 ppm |

| Ionization Method | ESI |

Note: The data in this table is illustrative and intended to represent typical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics of Modified Oligonucleotides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about modified oligonucleotides in solution. umich.edunih.gov While mass spectrometry confirms the covalent structure, NMR provides insights into the three-dimensional conformation and the impact of the modification on the local and global structure of the nucleic acid.

One-dimensional (1D) ¹H NMR spectra can provide a general fingerprint of the oligonucleotide. The imino proton region (12-15 ppm) is particularly sensitive to base pairing and can indicate whether the duplex structure is maintained after modification. youtube.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the sugar rings. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining internuclear distances, which are then used as constraints in computational models to generate a 3D structure of the modified oligonucleotide. umich.edu The presence of the C6 linker and the amino group will introduce new signals into the NMR spectrum, and their chemical shifts and cross-peaks can provide information about the linker's conformation and its interaction with the rest of the oligonucleotide.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments can be particularly informative if the amino group of the modifier is isotopically labeled with ¹⁵N. youtube.com This allows for the direct observation of the amino group's environment and its involvement in any interactions. ³¹P NMR can be used to probe the phosphodiester backbone and assess any local perturbations caused by the modification. bruker.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Modified Nucleic Acids

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of nucleic acids. creative-biostructure.com DNA and RNA molecules are chiral and therefore exhibit characteristic CD spectra depending on their conformation (e.g., A-form, B-form, Z-form, or G-quadruplex).

For example, a decrease in the intensity of the positive band might suggest some local disruption of base stacking interactions near the modification site. Thermal denaturation studies monitored by CD can also provide information on the stability of the modified duplex compared to its unmodified counterpart.

UV-Vis Spectroscopy for Concentration Determination and Hybridization Melting Curves

UV-Vis spectroscopy is a fundamental technique for the routine analysis of oligonucleotides. The concentration of an oligonucleotide solution can be accurately determined by measuring its absorbance at 260 nm (A₂₆₀), as nucleic acid bases have a strong absorbance at this wavelength. umich.edu The molar extinction coefficient (ε₂₆₀) of the modified oligonucleotide, which is required for accurate concentration determination using the Beer-Lambert law, can be calculated by summing the extinction coefficients of the individual nucleotides and the modifier.

A crucial application of UV-Vis spectroscopy in this context is the determination of the melting temperature (Tm) of duplex DNA containing the Amino-modifier-C6-DC cep. The Tm is the temperature at which 50% of the duplex DNA has dissociated into single strands. jasco-global.comthermofisher.com This process is accompanied by an increase in the absorbance at 260 nm, an effect known as hyperchromicity. thermofisher.com

By monitoring the A₂₆₀ as a function of temperature, a melting curve can be generated. The first derivative of this curve reveals the Tm. Comparing the Tm of the modified duplex to an unmodified control duplex provides a direct measure of the thermodynamic stability of the modified structure. A significant change in Tm can indicate that the modification either stabilizes or destabilizes the duplex.

Table 2: Example UV Melting Temperature Data for a Modified Duplex

| Duplex | Sequence (5' to 3') | Complement (5' to 3') | Tm (°C) | ΔTm (°C) |

| Unmodified | GCG TAC GAT GCA | TGC ATC GTA CGC | 62.5 | - |

| Modified | GCG TAC (Am-C6-dC)AT GCA | TGC ATC GTA CGC | 61.8 | -0.7 |

Note: This data is hypothetical and serves as an example of how Tm data is presented.

Fluorescence Spectroscopy for Quantitative Binding and Förster Resonance Energy Transfer (FRET) Studies

The primary amine introduced by the Amino-modifier-C6-DC cep serves as a convenient handle for the covalent attachment of fluorescent dyes. genelink.com This opens up a wide range of applications in fluorescence spectroscopy for studying the interactions and dynamics of modified oligonucleotides.

Once a fluorescent dye is conjugated to the amino-modifier, changes in the fluorescence properties (e.g., intensity, lifetime, polarization) upon binding to a target molecule can be used to quantify the binding affinity (Kd).

A particularly powerful application is Förster Resonance Energy Transfer (FRET). nih.gov FRET is a distance-dependent interaction between two chromophores, a donor and an acceptor. If a donor fluorophore is attached to the amino-modifier and an acceptor fluorophore is placed at another position in the nucleic acid or on a binding partner, the efficiency of energy transfer can be used to measure distances in the range of 1-10 nm. This allows for the study of conformational changes, such as the folding and unfolding of nucleic acid structures or the dynamics of protein-nucleic acid interactions. nih.govnih.gov

Chromatographic Methods (HPLC, FPLC) for Purity Assessment and Separation of Modified Oligonucleotides

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC), are essential for both the purification and the purity assessment of oligonucleotides modified with Amino-modifier-C6-DC cep. atdbio.comlabcluster.com

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. researchgate.netbiosyn.com This is a widely used method for analyzing the purity of synthetic oligonucleotides. The full-length, modified product can be separated from shorter failure sequences. The presence of the C6 alkyl linker in the amino-modifier slightly increases the hydrophobicity of the oligonucleotide, which can aid in its separation. Ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve the resolution of these anionic molecules on a reversed-phase column. nih.gov

Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. biosyn.com This technique is highly effective at separating the full-length product from shorter failure sequences, as each missing nucleotide results in the loss of one negative charge. It is a valuable method for assessing the purity of the final product.

The purity of the modified oligonucleotide is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Comparison of HPLC Methods for Modified Oligonucleotide Analysis

| Method | Principle of Separation | Primary Application | Advantages |

| Reversed-Phase HPLC | Hydrophobicity | Purity assessment of modified oligonucleotides | Good resolution for modified and labeled oligos |

| Anion-Exchange HPLC | Charge (phosphate backbone) | Purity assessment, separation of failure sequences | Excellent resolution based on length |

Capillary Electrophoresis for Oligonucleotide Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of oligonucleotides. nih.govbio-rad.com In CE, charged molecules migrate through a capillary filled with a buffer under the influence of an electric field. The separation is based on the charge-to-size ratio of the molecules.

For oligonucleotides, capillary gel electrophoresis (CGE) is often used, where the capillary is filled with a sieving matrix, such as a linear polymer. wiley.com This allows for the separation of oligonucleotides based on their size with single-base resolution. CGE is an excellent method for assessing the purity of Amino-modifier-C6-DC cep modified oligonucleotides and for detecting the presence of any failure sequences. windows.net

CE offers several advantages over traditional slab gel electrophoresis and HPLC, including higher resolution, faster analysis times, smaller sample consumption, and the potential for automation. bio-rad.com It is a powerful quality control tool in the synthesis and characterization of modified oligonucleotides.

Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) for Interaction Kinetics

The functionalization of oligonucleotides with an Amino-modifier-C6-dC group provides a versatile chemical handle for biophysical analysis. This primary amine, attached to a deoxycytidine nucleotide via a six-carbon spacer, is instrumental in preparing systems for the detailed study of molecular interaction kinetics. Two powerful techniques that leverage this modification are Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions at a sensor surface. nih.govjaptamers.co.uk The core principle involves detecting changes in the refractive index of the medium close to a metal film (typically gold) on a sensor chip. japtamers.co.ukencyclopedia.pub When one molecule (the ligand) is immobilized on the surface and its binding partner (the analyte) flows over it, the resulting complex formation causes a change in mass and thus the refractive index, which is recorded as a response in Resonance Units (RU). nih.gov This real-time data is plotted in a sensorgram, showing the association of the analyte, the steady-state equilibrium, and the subsequent dissociation. japtamers.co.uk

For systems involving oligonucleotides modified with an Amino-modifier-C6 group, the primary amine is crucial for immobilization. It allows the oligonucleotide to be covalently coupled to a carboxylated sensor surface (e.g., a CM5 chip) through a stable amide bond in a process known as amine coupling. nih.govjaptamers.co.ukmdpi.com This creates a functional surface for kinetic analysis.

From the sensorgram data, key kinetic and affinity parameters can be determined:

Association Rate Constant (k_a or k_on): Describes the rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (k_d or k_off): Describes the rate at which the analyte-ligand complex decays.

Equilibrium Dissociation Constant (K_D): Represents the affinity of the interaction, calculated as the ratio of k_d to k_a. A lower K_D value indicates a stronger binding affinity. nih.gov

Research findings have demonstrated the utility of this approach for characterizing a wide range of interactions, including aptamer-protein binding and DNA hybridization. nih.govnicoyalife.comnih.gov By immobilizing an amino-modified aptamer, for instance, researchers can precisely measure its binding kinetics with a target protein, providing critical information for applications in diagnostics and therapeutics. nih.govnicoyalife.com

| Analyte (Protein) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |

|---|---|---|---|

| Thrombin | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| Lysozyme | 3.4 x 10⁴ | 8.1 x 10⁻⁴ | 23.8 |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis is a powerful biophysical technique used to quantify molecular interactions in solution, eliminating the need for surface immobilization. harvard.edunuvisan.com The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, and hydration shell. uni-muenchen.de

In a typical MST experiment, one of the binding partners is fluorescently labeled (the target), while the other is unlabeled (the ligand). harvard.edu A precise, microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules out of the heated spot is monitored. uni-muenchen.denih.gov When the ligand binds to the fluorescent target, the resulting complex will have different thermophoretic properties compared to the unbound target, leading to a change in the detected fluorescence signal. nuvisan.com By titrating the unlabeled ligand against a fixed concentration of the fluorescent target, a binding curve can be generated to determine the equilibrium dissociation constant (K_D). nih.gov

While the Amino-modifier-C6 group is not directly required for the MST measurement itself, it is commonly used during oligonucleotide synthesis to later attach a fluorescent dye (e.g., Cy5) post-synthetically. This provides the necessary fluorescently labeled molecule for the assay. nanotempertech.com

MST is advantageous for its low sample consumption, rapid measurement times, and compatibility with complex biological fluids. harvard.edu The technique can measure binding affinities across a broad range, from picomolar to millimolar. harvard.edu Furthermore, recent advancements have led to the development of kinetic MST (kMST), which allows for the simultaneous determination of not only the binding affinity (K_D) but also the kinetic rate constants (k_on and k_off) from a single experiment by analyzing the relaxation kinetics after a temperature jump. nih.govresearchgate.net This provides a comprehensive kinetic profile of the interaction in solution. nih.gov

| Interacting System | Ligand | K_D (nM) |

|---|---|---|

| Oligo(dT)₇₀ - EcoSSB | EcoSSB Protein | 0.005 ± 0.001 |

| Antisense Oligo - HSA | Human Serum Albumin | 150 ± 20 |

Computational and Theoretical Studies on Amino Modifier C 6 Dc Cep Modified Nucleic Acids

Quantum Mechanical Calculations of Electronic Structure and Reactivity of the Amino Group and Linker

Quantum mechanical (QM) calculations are essential for understanding the electronic properties and reactivity of molecules. For Amino-modifier-C6-DC CEP, QM studies could elucidate the charge distribution, molecular orbitals, and reactivity of the terminal amino group and the C6 alkyl linker. This information is crucial for predicting how the modifier might interact with other molecules or participate in chemical reactions. At present, specific QM analyses of this compound are not available in the scientific literature.

In Silico Prediction of Hybridization Thermodynamics and Binding Affinities for Modified Oligonucleotides

The introduction of chemical modifications can significantly alter the hybridization thermodynamics of oligonucleotides. In silico methods, such as free energy calculations, are often used to predict the stability of modified DNA and RNA duplexes. These predictions are vital for the design of probes and other nucleic acid-based technologies. For Amino-modifier-C6-DC CEP, there is a lack of published data from computational studies that would allow for a quantitative assessment of its effect on hybridization thermodynamics and binding affinities.

Development of Computational Tools for Rational Design of Functionalized Oligonucleotides

The rational design of functionalized oligonucleotides relies on predictive models and computational tools. While general software for oligonucleotide design exists, tools specifically parameterized to account for the effects of Amino-modifier-C6-DC CEP have not been described in the available literature. The development of such tools would require extensive experimental data and computational modeling, which appear not to have been conducted or published for this specific modifier.

Challenges and Future Research Directions in Amino Modifier C 6 Dc Cep Research

Advancements in Site-Specific and Multi-Functionalization Strategies

The precise placement of a functional group within an oligonucleotide is crucial for many applications. Amino-modifier-C6-dT CEP allows for the exact insertion of an amino group at any desired thymidine (B127349) position within the sequence during synthesis. biosyn.com This site-specificity is fundamental for creating tools like FRET (Förster Resonance Energy Transfer) probes, where the distance between a donor and acceptor fluorophore is critical. aatbio.com The C6 spacer arm separates the primary amine from the oligonucleotide backbone, which can help reduce steric hindrance when attaching larger molecules. glenresearch.comeurogentec.com

A significant area of advancement is the development of strategies for multi-functionalization. Researchers are creating complex constructs by introducing multiple modifications to a single oligonucleotide. nih.gov This can be achieved by incorporating several Amino-modifier-C6-dT units or by using a combination of different modifiers with orthogonal chemical reactivities. acs.org For instance, a methodology has been developed that combines an amine-containing linker with an alkyne-functionalized linker. acs.org This allows for sequential, orthogonal reactions—amide bond formation for the amine and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the alkyne—enabling the attachment of two different molecules to the same oligonucleotide. nih.govacs.org Another approach enables the direct dual-functionalization of amino-modified oligonucleotides by converting the primary amine into a Michael acceptor, which then allows for the introduction of a second orthogonal reactive handle. researchgate.netsciety.org These multi-functionalized oligonucleotides are of great interest for developing advanced therapeutics and diagnostics. nih.gov

Table 1: Comparison of Functionalization Strategies

| Strategy | Description | Key Features | Representative Applications |

|---|---|---|---|

| Single-Site Labeling | Incorporation of a single Amino-modifier-C6-dT for attachment of one molecule. | Simple, direct conjugation via the primary amine (e.g., with NHS esters). biosearchtech.com | Fluorescent probes, biotinylated capture probes, immobilization on surfaces. biosyn.combiosearchtech.com |

| Multiple Amine Incorporation | Inclusion of several Amino-modifier-C6-dT units within the same oligonucleotide. | Allows for attachment of multiple copies of the same molecule. | Signal amplification, enhanced binding affinity. |

| Orthogonal Chemistry | Use of Amino-modifier-C6-dT in conjunction with other linkers (e.g., alkyne modifiers). acs.org | Enables attachment of different molecules to the same oligo through distinct, non-interfering chemical reactions. acs.org | Dual-labeled probes, complex bioconjugates for targeted delivery. nih.gov |

| Direct Dual-Functionalization | Chemical conversion of the introduced amine to create a new reactive site. sciety.org | Provides a second reactive handle directly from the initial amino group, avoiding the need for a separate modifier. sciety.org | Assembly of complex peptide-oligonucleotide constructs. sciety.org |

Integration with Advanced Bioorthogonal Chemistries and Lab-on-a-Chip Systems

The primary amine introduced by Amino-modifier-C6-dT is a gateway to a host of advanced bioorthogonal chemistries. These are reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.org The amino group itself can be used in reactions, but it is more commonly derivatized to introduce functionalities like azides or alkynes, which are staples of bioorthogonal ligation. idtdna.com For example, the amine can react with an NHS-ester carrying an azide (B81097), making the oligonucleotide ready for a "click" reaction with an alkyne-modified molecule. idtdna.comatdbio.com This allows for the efficient and specific conjugation of oligonucleotides to proteins, sugars, and other biomolecules in vitro and potentially in vivo. nih.govnih.gov